

5,6-Diaminouracil chemical properties and structure

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Compound of Interest

Compound Name: **5,6-Diaminouracil**

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An In-Depth Technical Guide to **5,6-Diaminouracil**: Chemical Properties and Structure

Introduction

5,6-Diaminouracil is a substituted pyrimidine derivative that serves as a crucial building block in synthetic organic and medicinal chemistry.^[1] As an aminouracil, its structure is characterized by a uracil core with amino groups substituted at the 5 and 6 positions.^[2] This arrangement of functional groups imparts significant reactivity, making it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, including biologically active compounds like xanthines and pteridines.^{[3][4]} Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.^[5]

Chemical Properties

5,6-Diaminouracil is typically a powder, with its sulfate salt appearing as a buff-colored or tan precipitate.^{[6][7]} The hydrochloride salt melts with decomposition in the range of 300–305°C.^[7]

Quantitative Data Summary

The key chemical and physical properties of **5,6-Diaminouracil** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ N ₄ O ₂	[8][9]
Molecular Weight	142.12 g/mol	[9]
Average Mass	142.116 Da	[2][8]
Monoisotopic Mass	142.04908 Da	[2]
Melting Point	>260 °C (dec.)	
CAS Number	3240-72-0	[9]
IUPAC Name	5,6-diaminopyrimidine-2,4(1H,3H)-dione	[2][8]

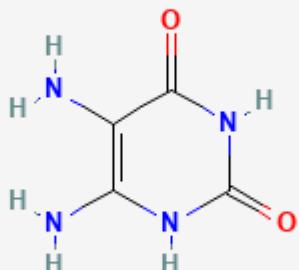
Chemical Structure

5,6-Diaminouracil is an aminouracil where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted with amino groups.[8][10] This structure is the foundation for its chemical reactivity, particularly in condensation reactions. It is a pyrimidone, an aminouracil, and a diamine.[9]

Synonyms:

- 5,6-Diamino-2,4-dihydroxypyrimidine[9]
- diaminouracil[8]
- 5,6-diaminopyrimidine-2,4-dione[8]

The molecule can exist in tautomeric forms, primarily the lactam form (as shown below) and the lactim form (5,6-diamino-2,4-dihydroxypyrimidine). The diamino-dione structure is the most commonly represented form.



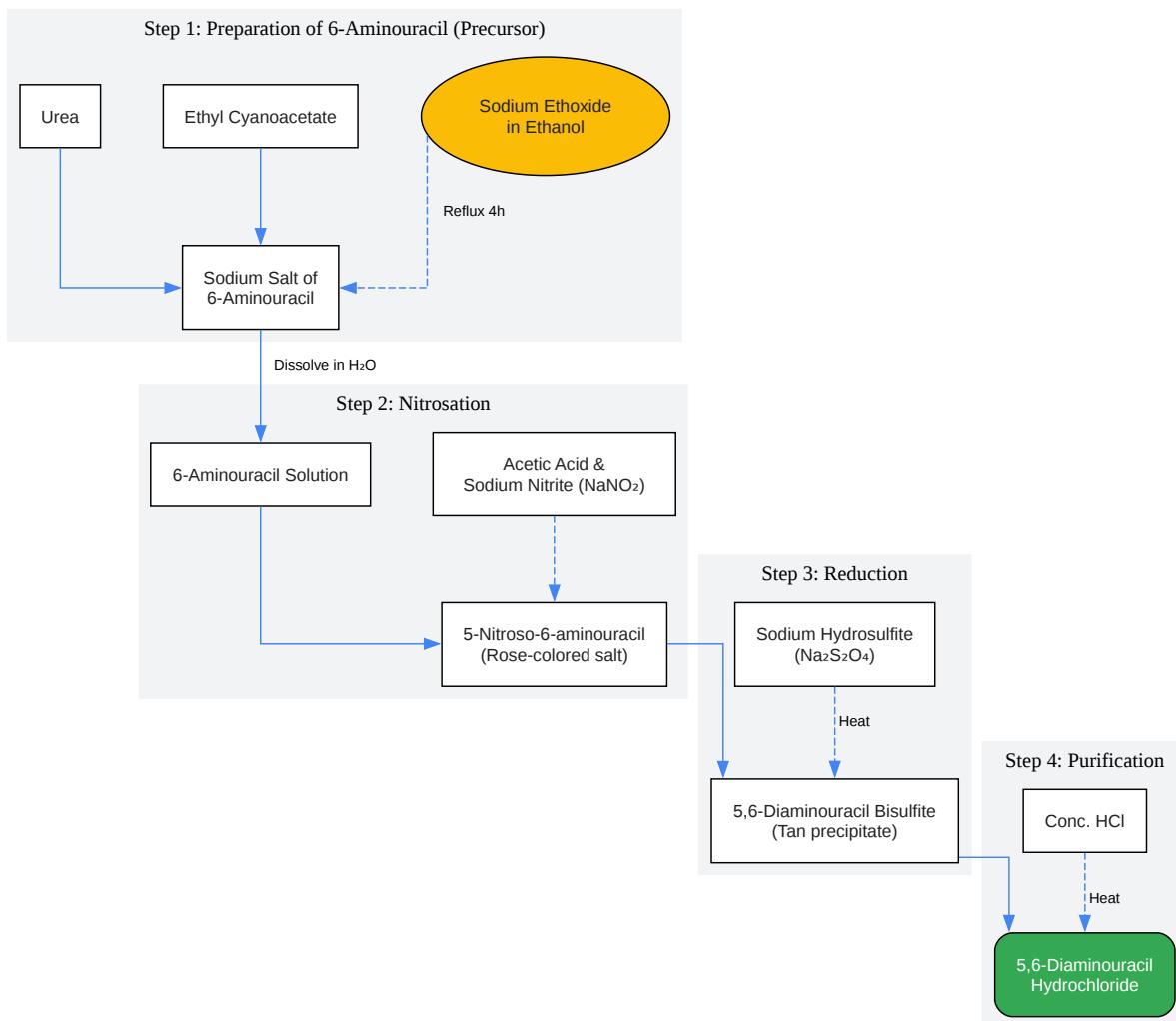
Experimental Protocols

The synthesis and analysis of **5,6-Diaminouracil** are well-documented in chemical literature. Below are detailed methodologies for its preparation and characterization.

Synthesis of 5,6-Diaminouracil Hydrochloride

A common and efficient method for synthesizing **5,6-Diaminouracil** is through the nitrosation of 6-aminouracil, followed by chemical reduction.[\[6\]](#)[\[7\]](#)[\[11\]](#)

Workflow for the Synthesis of **5,6-Diaminouracil**

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Detailed Methodology:

- Preparation of 6-Aminouracil: To a solution of sodium ethoxide, prepared by dissolving sodium in absolute ethanol, powdered urea and ethyl cyanoacetate are added.[6][7] The mixture is heated under reflux for approximately 4 hours, during which the sodium salt of 6-aminouracil precipitates.[7]
- Nitrosation: The 6-aminouracil salt is dissolved in water. The solution is then treated with glacial acetic acid, followed by the cautious addition of a sodium nitrite solution.[7][11] A rose-red precipitate of 5-nitroso-6-aminouracil forms almost immediately.[12] This intermediate is filtered and washed.[7]
- Reduction: The moist nitroso compound is suspended in warm water (approx. 50°C) in a fume hood.[7][12] Solid sodium hydrosulfite is added in portions while stirring and heating on a steam bath until the red color is completely bleached, indicating the formation of the light tan diaminouracil bisulfite.[7] An excess of sodium hydrosulfite is added, and the mixture is heated for an additional 15 minutes before being cooled and filtered.[7]
- Purification via Hydrochloride Salt Formation: The crude bisulfite salt is transferred to a flask, and concentrated hydrochloric acid is added.[7][11] The slurry is heated on a steam bath with stirring for one hour.[7] The resulting tan-colored **5,6-Diaminouracil** hydrochloride is filtered, washed thoroughly with acetone, and dried under a vacuum.[7]

Analytical Methodology: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for the structural confirmation of **5,6-Diaminouracil** and its derivatives.

Methodology:

- Sample Preparation: A small amount of the synthesized compound (e.g., 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or DMF-d₇, in an NMR tube.[4]
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-frequency NMR spectrometer (e.g., 600 MHz).[4]

- Spectral Analysis: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.[4] For the N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide derivative in DMSO-d₆, characteristic signals include a singlet for the N1-H at ~10.38 ppm, a singlet for the amide CONH proton at ~8.86 ppm, aromatic protons between 7.47-7.99 ppm, and a broad singlet for the C6-NH₂ protons at ~6.06 ppm.[4] The carbon spectrum will show characteristic peaks for the carbonyl carbons (C=O) and the C5/C6 carbons of the pyrimidine ring.[4]

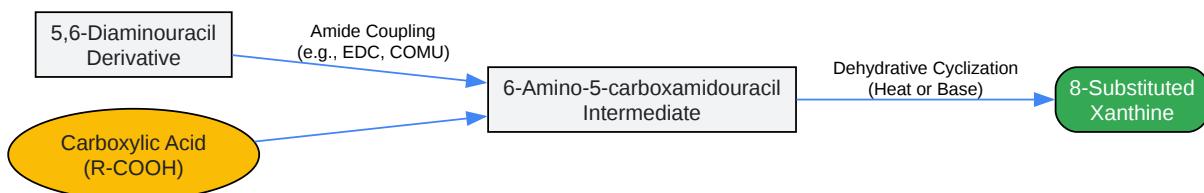
Reactivity and Biological Relevance

5,6-Diaminouracil is a key precursor in the synthesis of various biologically active heterocyclic compounds.[5] Its adjacent amino groups are ideal for condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form fused ring systems.[3]

Synthesis of 8-Substituted Xanthines

A significant application of **5,6-Diaminouracil** derivatives is the synthesis of 8-substituted xanthines, which are known for a range of pharmacological activities, including acting as potent DPP-4 inhibitors for the treatment of type 2 diabetes.[3] The general pathway involves the acylation of the 5-amino group, followed by cyclization.

Synthetic Pathway to 8-Substituted Xanthines



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General pathway for the synthesis of 8-substituted xanthines.

This reaction typically involves coupling the **5,6-diaminouracil** derivative with a carboxylic acid using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or COMU. [3][4] The resulting 6-amino-5-carboxamidouracil intermediate is then cyclized, often through

heating, to yield the final 8-substituted xanthine derivative.[4] This synthetic versatility underscores the importance of **5,6-Diaminouracil** as a foundational molecule in medicinal chemistry and drug discovery.[1]

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